Ethyl 3-azido-2,2-difluoropropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

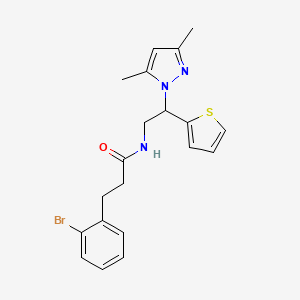

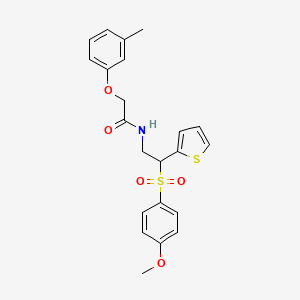

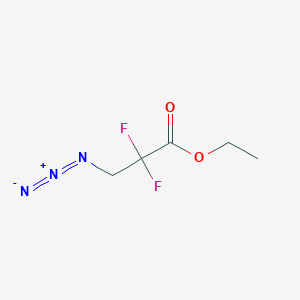

Ethyl 3-azido-2,2-difluoropropanoate, also known as EADP, is a chemical compound with the molecular formula C5H7F2N3O2 and a molecular weight of 179.127 . It is widely used in various applications.

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a 3-azido-2,2-difluoropropanoate group (C3F2N3O2) . The azido group (-N3) and the difluoropropanoate group (C3F2O2) are functional groups in the molecule .Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

- Ethyl 3,3,3-trifluoropropanoate and its derivatives, including ethyl 3-azido-2,2-difluoropropanoate, are synthesized for various chemical applications. These compounds are obtained through oxidation of corresponding acetals, a process involving radical addition to ethyl vinyl ether (Molines & Wakselman, 1987).

- Photolysis of ethyl 3-azido-4,6-difluorobenzoate, a related compound, has been studied for understanding the formation of various photodegradation products, which is elucidated using 1H NMR analysis (Sydnes et al., 2009).

Metal-Organic Framework Modification

- This compound has applications in the synthesis of azido-functionalized Zr(IV) metal–organic frameworks (MOFs). These MOFs, through post-synthetic modification via click reactions, acquire different functionalities and demonstrate potential in catalysis, particularly in Knoevenagel condensation reactions (Yi et al., 2015).

Photorearrangement Studies

- The photorearrangement of ethyl 3-azido-4,6-difluorobenzoate at room temperature, resulting in unique compounds, has been explored. This process involves photochemical electrocyclization and rearrangement, providing insights into novel reaction pathways (Andersson et al., 2017).

Spectroscopic Analysis of Related Compounds

- Spectroscopic techniques, such as UV photoelectron spectroscopy, are used to study the ionization energies of molecules similar to this compound. This analysis aids in understanding the electronic structure of these molecules (Costa et al., 1988).

Polymorphism Studies in Pharmaceutical Compounds

- Studies on polymorphic forms of compounds related to this compound, using techniques like solid-state NMR, are significant in pharmaceutical research, especially for understanding the behavior of investigational compounds (Vogt et al., 2013).

Biomedical Applications

- Azido-ethyl cellulose, which can be related to this compound, has been synthesized for biofabrication applications. The incorporation of azide groups into cellulose enhances its functionality for medical applications, such as in scaffold formation via click chemistry (Nada et al., 2018).

Surface Biofunctionalization

- The biofunctionalization of poly(ethylene terephthalate) using azido-ethyl compounds demonstrates the potential of this compound in medical device applications. This approach is crucial for creating biocidal and biocompatible surfaces (Li et al., 2012).

Zukünftige Richtungen

Azides, including Ethyl 3-azido-2,2-difluoropropanoate, have a wide range of applications in the synthesis of various heterocycles . They are valuable synthetic intermediates known for their versatility and are employed in the synthesis of a number of biologically important heterocyclic compounds . Therefore, research into the synthesis and applications of azides is likely to continue to be a significant area of interest in the future .

Wirkmechanismus

Target of Action

Ethyl 3-azido-2,2-difluoropropanoate is a chemical compound with a molecular formula of C5H7F2N3O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

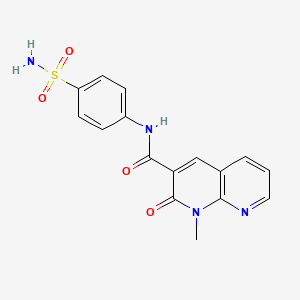

It has been used in the synthesis of structurally diverse difluoroalkylated coumarin and quinolinone derivatives . The compound is involved in a halogen bond-promoted direct cross-coupling reaction . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known to be involved in the synthesis of difluoroalkylated coumarin and quinolinone derivatives , but the downstream effects of these pathways are not well-documented

Result of Action

One of the compounds synthesized using this compound demonstrated potent antitumor efficacy against huh-7 and a549 cancer cell lines

Eigenschaften

IUPAC Name |

ethyl 3-azido-2,2-difluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKILGZSJEIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN=[N+]=[N-])(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)